molecular formula C10H13NO3 B137496 Methyl 3-(2-aminoethoxy)benzoate CAS No. 153938-41-1

Methyl 3-(2-aminoethoxy)benzoate

Cat. No.: B137496
CAS No.: 153938-41-1
M. Wt: 195.21 g/mol
InChI Key: LUJWVFVJBGPTQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(2-aminoethoxy)benzoate: is an organic compound with the molecular formula C10H13NO3. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol and the aromatic ring is substituted with a 2-aminoethoxy group. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification: The synthesis of methyl 3-(2-aminoethoxy)benzoate typically begins with the esterification of 3-hydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. This forms methyl 3-hydroxybenzoate.

    Etherification: The next step involves the etherification of methyl 3-hydroxybenzoate with 2-aminoethanol. This reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 3-(2-aminoethoxy)benzoate can undergo oxidation reactions, particularly at the aminoethoxy group, leading to the formation of corresponding oxides or imines.

    Reduction: The compound can be reduced to form various derivatives, such as the reduction of the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially at the positions ortho and para to the ester group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products:

    Oxidation: Formation of oxides or imines.

    Reduction: Formation of alcohol derivatives.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Chemistry: Methyl 3-(2-aminoethoxy)benzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.

Biology: In biological research, this compound is used to study the interactions of ester and amino groups with biological macromolecules. It is also employed in the development of enzyme inhibitors and receptor ligands.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-(2-aminoethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which then interacts with the target site. The aminoethoxy group enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Methyl 3-(2-hydroxyethoxy)benzoate: Similar structure but with a hydroxy group instead of an amino group.

    Ethyl 3-(2-aminoethoxy)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 4-(2-aminoethoxy)benzoate: Similar structure but with the aminoethoxy group at the para position.

Uniqueness: Methyl 3-(2-aminoethoxy)benzoate is unique due to the presence of both an ester and an aminoethoxy group, which confer distinct chemical reactivity and biological activity. The position of the aminoethoxy group on the aromatic ring also influences its chemical properties and interactions with biological targets.

Properties

IUPAC Name

methyl 3-(2-aminoethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-13-10(12)8-3-2-4-9(7-8)14-6-5-11/h2-4,7H,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJWVFVJBGPTQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(2-aminoethoxy)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(2-aminoethoxy)benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-(2-aminoethoxy)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-(2-aminoethoxy)benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-(2-aminoethoxy)benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-(2-aminoethoxy)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.